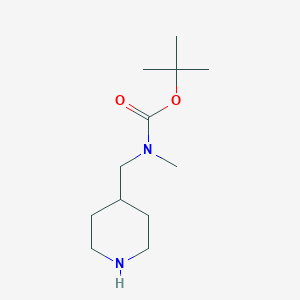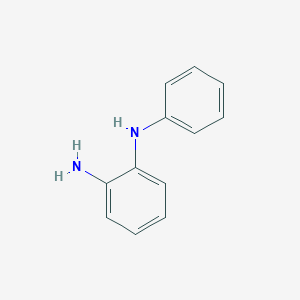
Bpiq-i
Overview
Description
BPIQ-I, also known as PD 159121, is a potent and ATP-competitive inhibitor . It shows anti-proliferative activity . It is a quinazoline that inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) .
Molecular Structure Analysis
The molecular formula of this compound is C16H12BrN5 . The exact mass is 353.03 and the molecular weight is 354.210 . The structure includes a quinazoline ring .
Chemical Reactions Analysis
This compound has shown to inhibit the growth of various cell lines such as A-431, MDA-MB-468, U-87, SKOV-3, MDAMB-231 cells . It blocks erbB RTKs by competing with ATP . More detailed chemical reaction analysis would require more specific experimental data.
Physical And Chemical Properties Analysis
This compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . More detailed physical and chemical properties would require specific experimental data.
Scientific Research Applications
Anti-Lung Cancer Potential
Bpiq-i, identified as 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one, has shown promise as a potential anti-lung cancer drug. Studies have demonstrated that this compound can inhibit the growth and induce mitochondrial apoptosis in lung cancer cells both in vitro and in a zebrafish xenograft model. It's particularly effective in inducing G2/M-phase arrest and apoptosis in H1299 lung cancer cells, associated with changes in protein levels related to the cell cycle and apoptosis (Chiu et al., 2015). Additionally, this compound's impact on cell migration, a key factor in cancer metastasis, has been studied, revealing its potential in inhibiting migration of non-small cell lung cancer (NSCLC) cells (Fong et al., 2017).
Effects on Hepatocellular Carcinoma
This compound has also been investigated for its effects on hepatocellular carcinoma (HCC), a leading cancer worldwide. Studies have indicated that this compound can significantly inhibit cell growth and induce apoptosis in HCC cell lines. The anti-HCC effect of this compound involves the modulation of ER stress and down-regulation of pro-survival proteins, making it a candidate for chemotherapeutic applications in HCC treatment (Chang et al., 2017).
Role in Treating Retinoblastoma
In the context of retinoblastoma, a primary intraocular malignant tumor in children, this compound has demonstrated significant anti-proliferative effects. Its mechanism involves increasing reactive oxygen species (ROS) levels and inducing apoptosis in retinoblastoma cells. This suggests the potential of this compound as an alternative option in the chemotherapeutics or chemoprevention of retinoblastoma therapy (Cheng et al., 2016).
Mechanism of Action
Target of Action
Bpiq-i, also known as PD 159121, is a potent and ATP-competitive inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
This compound interacts with its primary target, EGFR, by competing with ATP, thereby inhibiting the tyrosine kinase activity of EGFR . This interaction results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It induces G2/M-phase arrest in the cell cycle, associated with a marked decrease in the protein levels of cyclin B and cyclin-dependent kinase 1 (CDK1) . It also modulates the balance of pro-apoptotic and pro-survival proteins, leading to up-regulation of pro-apoptotic Bad, Bim and down-regulation of pro-survival XIAP and survivin . Furthermore, this compound upregulates the phosphorylated levels of both MAPK proteins JNK and ERK .
Pharmacokinetics
It is described as a cell-permeable compound , suggesting it can be absorbed and distributed within the body
Result of Action
This compound has been shown to have significant anti-cancer effects. It inhibits the growth of cancer cells and induces apoptosis, a form of programmed cell death . Specifically, this compound has been shown to inhibit the proliferation of lung cancer cells both in vitro and in zebrafish xenograft models . It also induces mitochondrial apoptosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bpiq-i is known to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) . This interaction with EGFR, a protein involved in many cellular processes, is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has been shown to induce apoptosis and inhibit migration in non-small cell lung cancer (NSCLC) cells . It influences cell function by modulating the activity of the extracellular signal-regulated kinase (ERK), a key player in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with EGFR. By inhibiting the tyrosine kinase activity of EGFR, this compound can affect various cellular processes, including gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, its inhibitory effects on tumor cell lines suggest that it may have potential therapeutic applications .
Metabolic Pathways
Its interaction with EGFR suggests that it may influence pathways related to cell growth and proliferation .
Transport and Distribution
Its interaction with EGFR suggests that it may be localized to areas of the cell where this receptor is present .
Subcellular Localization
Given its interaction with EGFR, it may be localized to the cell membrane, where this receptor is typically found .
properties
IUPAC Name |
N-(3-bromophenyl)-3-methylimidazo[4,5-g]quinazolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMAGACQNDAKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274366 | |
| Record name | bpiq-i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174709-30-9 | |
| Record name | bpiq-i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that BPIQ-I competes with ATP. What is the significance of this competition in the context of the study?
A1: this compound's competition with ATP is crucial because it directly inhibits the activity of receptor tyrosine kinases (RTKs), specifically those in the erbB family like EGFR [, ]. RTKs require ATP to phosphorylate downstream targets, thus initiating cellular signaling cascades. By competing with ATP for binding sites on these RTKs, this compound prevents their activation. In the context of the study, this inhibition helped researchers determine that an active RTK, possibly EGFR, is essential for both CO2 and HCO3- signaling pathways that regulate H+ secretion in proximal tubules.
Q2: How does the use of this compound contribute to our understanding of CO2 and HCO3- sensing in proximal tubules?
A2: The research demonstrates that this compound, by inhibiting erbB RTKs, abolishes the sensitivity of HCO3- absorption rate (JHCO3) to changes in both CO2 and HCO3- concentrations [, ]. This finding strongly suggests that an active erbB RTK, potentially EGFR, is a central player in the signaling pathways that allow proximal tubule cells to sense and respond to fluctuations in CO2 and HCO3- levels. This insight provides a critical starting point for further investigations into the complex mechanisms of pH regulation in the kidneys.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



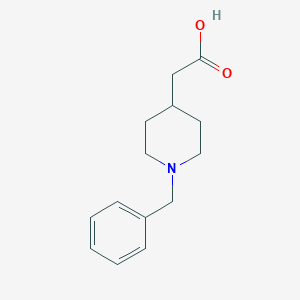
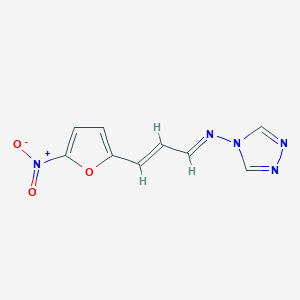
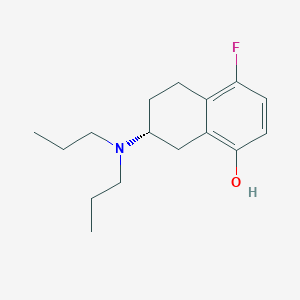
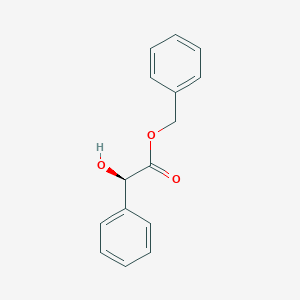

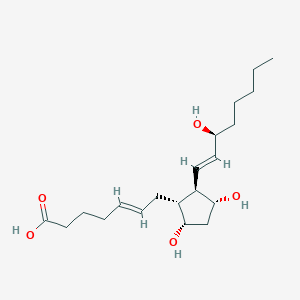
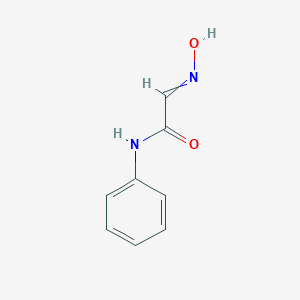
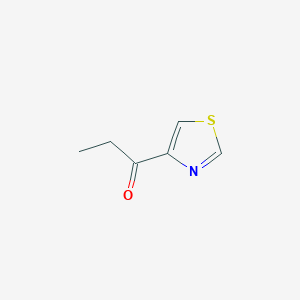
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

